2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a complex organic compound with the molecular formula and a molecular weight of approximately 258.13 g/mol. This compound belongs to the class of heterocyclic compounds, specifically imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a dioxaborolane moiety that enhances its reactivity and potential applications in synthetic chemistry.
The compound is cataloged under various identifiers, including the Chemical Abstracts Service number 1419554-45-2 and the MDL number MFCD29119546. It is classified as a boron-containing heterocycle due to the presence of the boron atom in its structure. Its high purity level (95%) makes it suitable for research applications.
The synthesis of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine can be achieved through several methods involving the coupling of imidazopyridine derivatives with boron-containing reagents. One common approach includes:
The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) and may involve solvents such as dichloromethane or tetrahydrofuran to facilitate solubility and reactivity. Temperature control is crucial to avoid decomposition or side reactions.
The molecular structure of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine can be represented using various structural formulas:
CC1=CN2/C=C\C(B3OC(C)(C)C(C)(C)O3)=C/C2=N1
This notation provides insight into the connectivity of atoms within the molecule.
The compound's structure features:
The compound exhibits reactivity typical of imidazopyridines and boron-containing compounds. Key reactions include:
These reactions often require specific catalysts (e.g., palladium-based catalysts) and are conducted under optimized conditions to maximize yield and selectivity.
The mechanism by which 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine exerts its effects involves:
Research indicates that compounds with similar structures often exhibit significant biological activity, making them candidates for drug development.
Key physical properties include:
Chemical properties include:
Relevant data for safety handling includes precautionary measures against inhalation or skin contact due to potential irritants associated with boron-containing compounds.
The compound has potential applications in various fields:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4